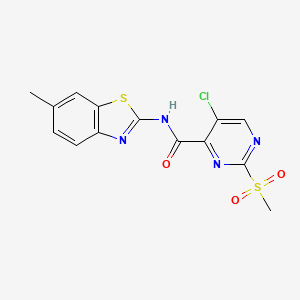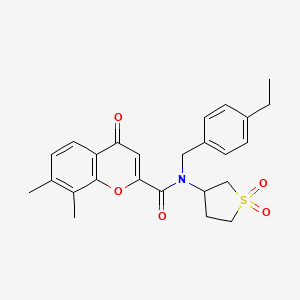
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-ETHYLBENZYL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-ETHYLBENZYL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the chromene core, followed by the introduction of the carboxamide group and the thiophene moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-ETHYLBENZYL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-ETHYLBENZYL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ETHYLBENZYL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE
- N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE
Uniqueness
N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-ETHYLBENZYL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is unique due to the presence of both the thiophene and chromene moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C25H27NO5S |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H27NO5S/c1-4-18-6-8-19(9-7-18)14-26(20-11-12-32(29,30)15-20)25(28)23-13-22(27)21-10-5-16(2)17(3)24(21)31-23/h5-10,13,20H,4,11-12,14-15H2,1-3H3 |
InChI Key |
UEHROFJPEJAEKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C(=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


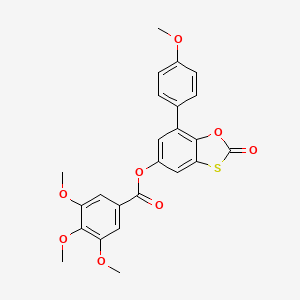
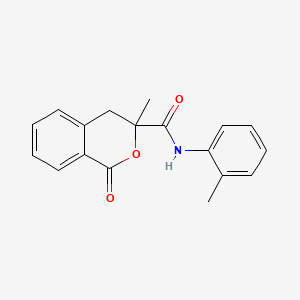

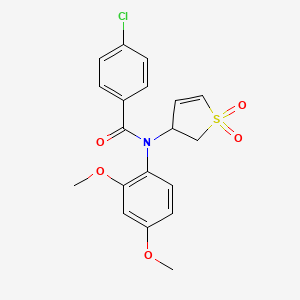
![4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11409826.png)
![methyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11409832.png)
![4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11409837.png)
![N-[4-(dimethylamino)benzyl]-5-fluoro-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11409838.png)
![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}butanamide](/img/structure/B11409845.png)
![4-[(4-methylphenyl)sulfonyl]-N,N-dipropyl-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B11409852.png)
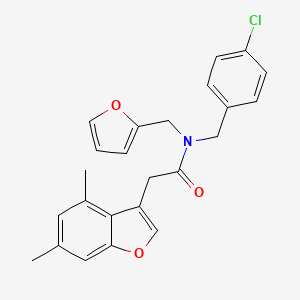
![6,8-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11409863.png)
![Diethyl {5-[(4-fluorobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate](/img/structure/B11409868.png)
